3-Benzylpentanoic acid
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Overview
Description
3-Benzylpentanoic acid is an organic compound with the molecular formula C12H16O2. It is a carboxylic acid derivative characterized by a benzyl group attached to the third carbon of a pentanoic acid chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylpentanoic acid can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of benzylmagnesium chloride with ethyl 3-bromopentanoate, followed by acidic hydrolysis to yield this compound.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of benzene with 3-chloropentanoic acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylsuccinic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with lithium aluminum hydride yields 3-benzylpentanol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Benzylsuccinic acid.
Reduction: 3-Benzylpentanol.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
3-Benzylpentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzylpentanoic acid depends on its specific applicationThese interactions can influence biochemical pathways, making it a valuable compound in drug design and other applications .
Comparison with Similar Compounds
3-Phenylpropanoic Acid: Similar structure but with a shorter carbon chain.
4-Benzylbutanoic Acid: Similar structure but with a different position of the benzyl group.
Uniqueness: 3-Benzylpentanoic acid is unique due to its specific carbon chain length and the position of the benzyl group, which can influence its reactivity and applications compared to similar compounds .
Properties
IUPAC Name |
3-benzylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-10(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPRIAQWPHFJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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